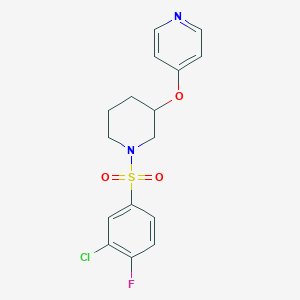

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine

Description

Properties

IUPAC Name |

4-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-3-yl]oxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClFN2O3S/c17-15-10-14(3-4-16(15)18)24(21,22)20-9-1-2-13(11-20)23-12-5-7-19-8-6-12/h3-8,10,13H,1-2,9,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCNHUMZRGISUCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine intermediate. The piperidine ring is functionalized with a sulfonyl group through a sulfonylation reaction using reagents such as sulfonyl chlorides. The chlorofluorophenyl group is introduced via a nucleophilic substitution reaction. The final step involves the coupling of the piperidine intermediate with a pyridine derivative under basic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the development of greener reaction conditions to reduce the use of hazardous solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorofluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would produce an amine .

Scientific Research Applications

4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(3-Chloro-4-fluorophenyl)pyridine (CAS: 1214367-72-2)

- Molecular Formula : C₁₁H₇ClFN

- Molar Mass : 207.63 g/mol .

- Structural Features : A pyridine ring directly substituted with a 3-chloro-4-fluorophenyl group.

- Key Differences: Unlike the target compound, this analog lacks the sulfonylpiperidine-oxy linker.

Pelitinib (EKB-569)

- Molecular Formula : C₂₄H₂₃ClFN₅O₂

- Structural Features: A quinoline-based kinase inhibitor with a 3-chloro-4-fluorophenylamino substituent .

- Key Differences: While Pelitinib shares the 3-chloro-4-fluorophenyl pharmacophore, its core structure (quinoline vs. pyridine) and additional functional groups (e.g., dimethylamino butenamide) confer distinct target specificity (e.g., EGFR inhibition). The sulfonylpiperidine group in the target compound may offer different steric or electronic interactions.

Ethyl (7-((4-carbamoylphenyl)ethynyl)-2-((ethoxycarbonyl)amino)furo[2,3-c]pyridin-3-yl)(3-chloro-4-fluorophenyl)carbamate

- Synthesis Pathway: Involves Sonogashira coupling, formylation, and Strecker reactions to attach the 3-chloro-4-fluorophenyl group to a furopyridine core .

- Key Differences: The furopyridine core and ethynylbenzamide substituent contrast with the target compound’s pyridine-piperidine scaffold.

Table 1: Comparative Analysis of Key Compounds

*Synthesis of the target compound likely involves sulfonylation of piperidine followed by ether bond formation, as inferred from related pathways in .

Research Findings and Implications

Role of Halogenated Aromatic Groups

The 3-chloro-4-fluorophenyl group is recurrent in medicinal chemistry due to its ability to enhance lipophilicity and engage in halogen bonding with biological targets . In Pelitinib, this group contributes to EGFR inhibition, suggesting that the target compound’s analogous substituent may similarly influence target binding.

Impact of Sulfonylpiperidine Linker

The sulfonylpiperidine-oxy bridge in the target compound introduces polarity and conformational rigidity. Compared to 4-(3-Chloro-4-fluorophenyl)pyridine , this linker may improve metabolic stability by reducing susceptibility to cytochrome P450 oxidation.

Biological Activity

The compound 4-((1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-3-yl)oxy)pyridine , often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a piperidine moiety that is further functionalized with a sulfonyl group attached to a chlorofluorophenyl group. The presence of these functional groups enhances its chemical reactivity and biological interactions.

Molecular Formula : C16H18ClFNO3S

Molecular Weight : 351.84 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group is known for its role in enzyme inhibition, while the chlorofluorophenyl moiety may contribute to enhanced binding affinity and specificity.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens. For instance, in vitro evaluations have shown significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate strong bactericidal effects, comparable to established antibiotics.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.5 | Bactericidal |

| Escherichia coli | 1.0 | Bactericidal |

| Pseudomonas aeruginosa | 2.0 | Bacteriostatic |

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It exhibits potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurological disorders and gastrointestinal infections, respectively.

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| Acetylcholinesterase | 5.2 | Donepezil | 0.1 |

| Urease | 7.5 | Thiourea | 21.25 |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including our compound, and tested their antimicrobial efficacy against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited potent antimicrobial activity, with significant inhibition of biofilm formation observed at sub-MIC concentrations .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory properties of the compound in a murine model of inflammation. The results showed that treatment with the compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.